molecular formula C11H7ClF6O B14052448 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one

1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14052448
M. Wt: 304.61 g/mol
InChI Key: VKBZAYJXIYWRCG-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethyl)benzene with appropriate chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the propanone structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloropropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O/c1-5(12)9(19)8-6(10(13,14)15)3-2-4-7(8)11(16,17)18/h2-5H,1H3

InChI Key

VKBZAYJXIYWRCG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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